1,4-Bis(sulfanyl)piperazine

Description

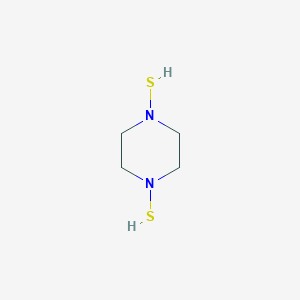

1,4-Bis(sulfanyl)piperazine is a piperazine derivative featuring two sulfanyl (-SH) groups at the 1,4-positions of the piperazine ring. These analogs include sulfonyl, dithiolone, and dithiocarbamate derivatives, which exhibit diverse pharmacological and material science applications. This article focuses on these analogs to highlight structural, synthetic, and functional distinctions.

Properties

CAS No. |

131538-50-6 |

|---|---|

Molecular Formula |

C4H10N2S2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

1,4-bis(sulfanyl)piperazine |

InChI |

InChI=1S/C4H10N2S2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |

InChI Key |

DFEKSVXRTCCJFS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1S)S |

Canonical SMILES |

C1CN(CCN1S)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl Derivatives: 1,4-Bis(4-fluorophenylsulfonyl)piperazine

- Structure : Piperazine core with 4-fluorophenylsulfonyl (-SO₂-C₆H₄-F) substituents.

- Synthesis : Prepared via sulfonylation of piperazine with 4-fluorobenzenesulfonyl chloride.

- Applications :

- Exhibits DPP-4 inhibitory activity (19–30% inhibition at 100 µM), making it a candidate for diabetes management .

- Demonstrated hypoglycemic effects in streptozotocin-induced diabetic mice, reducing blood glucose levels significantly .

- Quantum-polarized ligand docking studies reveal interactions with DPP-4 enzyme residues (e.g., R125, E205) via hydrogen bonding .

Dithiolone Derivatives: 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

- Structure : Piperazine linked to two 4-chloro-1,2-dithiol-3-one rings.

- Synthesis : Reacting 4,5-dichloro-1,2-dithiol-3-one with piperazine under optimized conditions .

- Selective synthesis methods enable functionalization for targeted bioactivity .

Dithiocarbamate Derivatives: 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine

- Structure : Piperazine with dithiocarbamate (-NHCSS⁻) groups attached via propionyl linkers.

- Synthesis: Derived from 1,4-bis(3-bromopropionyl)piperazine through aminodithiocarboxylate substitution .

- Applications :

Bis(heteroaryl)piperazine Derivatives

- Structure : Piperazine with heteroaryl substituents (e.g., furanyl, thienyl).

- Applications :

Aminopropyl Derivatives: 1,4-Bis(3-aminopropyl)piperazine

- Structure: Piperazine with 3-aminopropyl (-CH₂CH₂CH₂NH₂) groups.

- Applications: Nanoparticle synthesis: Facilitates rapid formation of polyamine-templated plasmonic nanoparticles due to tertiary amine solvation . Antimalarial agents: Derivatives like N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine show improved selectivity indices against Plasmodium falciparum .

Data Tables

Table 1: Key Sulfur-Containing Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.